Benzo[d]isothiazole-7-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1354746-44-3 |
|---|---|
Molecular Formula |
C8H5NOS |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
1,2-benzothiazole-7-carbaldehyde |
InChI |
InChI=1S/C8H5NOS/c10-5-7-3-1-2-6-4-9-11-8(6)7/h1-5H |
InChI Key |
BRZBDBOYOIPBSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)SN=C2 |
Origin of Product |
United States |
Strategic Methodologies for the Chemical Synthesis of Benzo D Isothiazole 7 Carbaldehyde
Retrosynthetic Analysis and Key Disconnections for the Benzo[d]isothiazole Framework
A logical retrosynthetic analysis of Benzo[d]isothiazole-7-carbaldehyde reveals several key bond disconnections that form the basis of its synthesis. The primary disconnection involves the formyl group at the C-7 position, suggesting a late-stage formylation of a pre-formed benzo[d]isothiazole ring. This simplifies the initial target to the benzo[d]isothiazole core.
Further disconnection of the isothiazole (B42339) ring itself points to two main strategies for its construction fused to a benzene (B151609) ring. uwindsor.ca The most common approaches involve the formation of the nitrogen-sulfur (N-S) and carbon-sulfur (C-S) bonds. Current time information in Pasuruan, ID. This leads to precursors such as ortho-substituted benzenes bearing suitable nitrogen and sulfur functionalities, or precursors where one of these heteroatoms is introduced during the cyclization process. uwindsor.ca Therefore, key precursors can be identified as appropriately substituted benzene derivatives, for instance, those with amino and thioether or thiol groups in an ortho relationship, which can then be cyclized to form the desired bicyclic system.
Classical and Modern Approaches for the Construction of the Benzo[d]isothiazole Ring System
The construction of the benzo[d]isothiazole scaffold can be achieved through a variety of classical and modern synthetic methods, each with its own advantages and substrate scope.
Cyclization Reactions Utilizing Precursors with Pre-functionalized Sulfur and Nitrogen Atoms
A prevalent and classical strategy for constructing the benzo[d]isothiazole ring involves the cyclization of benzene derivatives that already contain the necessary sulfur and nitrogen atoms in an ortho arrangement. uwindsor.camdpi.com A common method is the intramolecular cyclization of 2-mercaptobenzamides. mdpi.com For instance, the oxidative dehydrogenative cyclization of 2-mercaptobenzamides, facilitated by a Cu(I) catalyst under an oxygen atmosphere, provides an efficient route to benzo[d]isothiazol-3(2H)-ones. mdpi.com This method capitalizes on the formation of an N-S bond through the coupling of N-H and S-H bonds. mdpi.com
Another approach involves the reaction of 2-aminothiophenols with various reagents. While these are more commonly used for benzothiazole (B30560) synthesis, modifications can lead to benzo[d]isothiazoles.
Transition-Metal Catalyzed Cycloaddition and Annulation Strategies
Modern synthetic chemistry has seen the rise of transition-metal catalysis as a powerful tool for the construction of heterocyclic rings. In the context of benzo[d]isothiazole synthesis, rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur represents a notable example. baranlab.org This method allows for the efficient assembly of the benzo[d]isothiazole core through C-H activation. baranlab.org
Copper-catalyzed reactions are also prominent. For instance, the cascade reaction of 2-halobenzamides with sulfur sources like elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN) in the presence of a copper catalyst provides a direct route to benzo[d]isothiazol-3(2H)-ones. mdpi.commdpi.com These reactions typically proceed through a sequence of C-S bond formation followed by N-S bond cyclization. mdpi.com Both copper(I) and copper(II) salts have demonstrated catalytic activity in these transformations. arkat-usa.org
Metal-Free and Green Chemistry Principles in Benzo[d]isothiazole Synthesis
In line with the growing emphasis on sustainable chemistry, metal-free and green approaches to benzo[d]isothiazole synthesis have been developed. An electrochemical dehydrogenative cyclization of 2-mercaptobenzamides offers a green alternative, using electricity as a clean oxidant to facilitate intramolecular N-S bond formation with the generation of hydrogen gas as the only byproduct. mdpi.com
Furthermore, metal-free oxidative cyclization reactions have been reported. For example, the use of Selectfluor as a mediating agent can promote the transformation of 2-(ethylsulfanyl)benzamides into benzo[d]isothiazolones. uwindsor.ca One-pot syntheses from ortho-haloarylamidines and elemental sulfur have also been described, although they may require high temperatures. arkat-usa.org These methods avoid the use of potentially toxic and expensive metal catalysts, contributing to a more environmentally benign synthetic process. mdpi.com
Selective Introduction and Functionalization at the C-7 Position to Yield the Carbaldehyde Moiety
The introduction of a carbaldehyde group at the C-7 position of the benzo[d]isothiazole ring is a crucial step in the synthesis of the target molecule. This requires a highly regioselective functionalization method.
Regioselective Formylation Reactions on the Benzo[d]isothiazole Core
Achieving regioselective formylation at the C-7 position of an unsubstituted benzo[d]isothiazole can be challenging due to the presence of multiple reactive sites on the benzene ring. However, directed ortho-metalation (DoM) presents a powerful strategy to control regioselectivity. wikipedia.org In this approach, a directing metalation group (DMG) on the benzo[d]isothiazole ring, or a precursor, can direct a strong base (like an organolithium reagent) to deprotonate the adjacent C-7 position. wikipedia.org The resulting aryllithium species can then be quenched with a suitable formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group specifically at the C-7 position. uwindsor.cabaranlab.org The choice of the directing group is critical for the success of this strategy.
While classic formylation reactions like the Vilsmeier-Haack or Reimer-Tiemann reactions are widely used for introducing aldehyde groups onto aromatic rings, their application for the selective C-7 formylation of benzo[d]isothiazole is not well-documented and would likely lead to a mixture of isomers without a directing group to enforce regioselectivity. organic-chemistry.org
An alternative to direct formylation is the synthesis of a C-7 functionalized benzo[d]isothiazole precursor that can be subsequently converted to the aldehyde. For example, the synthesis of a 7-bromobenzo[d]isothiazole could be followed by a halogen-metal exchange and subsequent formylation. Another route could involve the preparation of a benzo[d]isothiazole-7-carboxylic acid, which can then be reduced to the corresponding aldehyde. researchgate.netacs.org
Oxidative Transformations of C-7 Alkyl or Hydroxyl Precursors
The generation of the 7-carbaldehyde moiety on the benzo[d]isothiazole ring is most commonly achieved through the oxidation of a C-7 methyl or 7-hydroxymethyl substituted precursor. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the corresponding carboxylic acid and to ensure compatibility with the sensitive isothiazole ring.
From 7-Methylbenzo[d]isothiazole: Direct oxidation of the benzylic methyl group to an aldehyde can be accomplished using specific reagents. Selenium dioxide (SeO₂) is a classic reagent for this type of transformation, often performed in a solvent like dioxane or acetic acid at elevated temperatures. Another approach involves ceric ammonium (B1175870) nitrate (B79036) (CAN), which can effect the oxidation of electron-rich aromatic methyl groups.
From 7-(Hydroxymethyl)benzo[d]isothiazole: A more common and controllable two-step approach involves the initial conversion of the 7-methyl group to a 7-hydroxymethyl group, followed by oxidation. The benzylic alcohol precursor can be oxidized to the aldehyde using a variety of mild oxidizing agents. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane (DMP) are frequently employed for the oxidation of benzylic alcohols. These reagents are known for their selectivity, operating under mild conditions that minimize the risk of over-oxidation.
Below is a table summarizing common oxidizing agents for this transformation.
| Oxidant | Precursor | Typical Conditions | Advantages |
| Selenium Dioxide (SeO₂) ** | C-7 Methyl | Dioxane, Reflux | Direct conversion |
| Manganese Dioxide (MnO₂) | C-7 Hydroxymethyl | CH₂Cl₂ or CHCl₃, rt | High selectivity for benzylic alcohols, mild conditions |
| Pyridinium Chlorochromate (PCC) | C-7 Hydroxymethyl | CH₂Cl₂, rt | Reliable, good yields for primary alcohols |
| Dess-Martin Periodinane (DMP) ** | C-7 Hydroxymethyl | CH₂Cl₂, rt | Neutral pH, fast reactions, high yields |
Optimization of Reaction Parameters and Purity Enhancement Protocols in Synthesis
Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of reaction parameters at each synthetic step, from the initial ring formation to the final oxidation.
Optimization of Reaction Parameters: The synthesis of the core benzo[d]isothiazole scaffold often involves the cyclization of substituted phenyl precursors. arkat-usa.org The efficiency of these cyclization reactions can be highly dependent on several factors.
Catalyst and Ligand: Many modern syntheses of benzo[d]isothiazole derivatives employ transition-metal catalysis, with copper being a common choice. nih.govmdpi.com The choice of the copper salt (e.g., CuI, CuCl, CuBr) and the associated ligand (e.g., 1,10-phenanthroline) can dramatically influence reaction rates and yields. mdpi.com In some cases, metal-free conditions have been developed, which can offer environmental and cost benefits. arkat-usa.org
Solvent: The polarity and boiling point of the solvent (e.g., DMF, Dioxane, Toluene) can affect reactant solubility and the reaction temperature, thereby influencing the reaction's progress and selectivity.
Temperature and Reaction Time: These parameters are often interdependent. Initial optimization studies typically involve screening various temperatures to find a balance between a reasonable reaction rate and the minimization of side-product formation. Reaction times must be sufficient for completion, which is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
For the final oxidation step, parameter optimization focuses on the stoichiometry of the oxidizing agent to maximize conversion of the starting material while preventing the formation of the over-oxidized carboxylic acid byproduct.
| Parameter | Effect on Synthesis | Optimization Strategy |
| Catalyst/Ligand | Influences reaction rate and efficiency of cyclization. | Screen various metal salts and ligands to identify the most active system. |
| Solvent | Affects solubility, reaction temperature, and stability of intermediates. | Test a range of solvents with varying polarities and boiling points. |
| Temperature | Controls reaction kinetics and byproduct formation. | Vary temperature to find the optimal balance between reaction speed and selectivity. |
| Reactant Stoichiometry | Affects conversion and can lead to side products if not controlled. | Titrate the amount of oxidant in the final step to maximize aldehyde yield. |
Purity Enhancement Protocols: After the synthesis is complete, rigorous purification is essential to isolate this compound in high purity.
Chromatography: Silica gel column chromatography is the most common method for purifying organic compounds. The choice of eluent (mobile phase), typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is optimized to achieve good separation between the desired product and any impurities or unreacted starting materials.
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solution. The selection of an appropriate recrystallization solvent or solvent system is crucial for the success of this method.
Stereoselective Synthesis Approaches for Chiral Analogs (if applicable to a specific research direction)
While this compound is an achiral molecule, the synthesis of chiral analogs containing the benzo[d]isothiazole scaffold is an active area of research, particularly for applications in medicinal chemistry and asymmetric catalysis. Chirality can be introduced through various strategies, leading to enantiomerically enriched or pure products.
Research has demonstrated the asymmetric synthesis of compounds containing the benzo[d]isothiazole ring, often involving the use of chiral catalysts or auxiliaries. mdpi.com For instance, organocatalytic asymmetric reactions, such as Mannich or cycloaddition reactions, can be used to construct complex chiral molecules incorporating the heterocycle. mdpi.comrsc.org
Two primary strategies for accessing chiral analogs are:
Asymmetric Synthesis: This approach involves using a chiral element during the reaction to influence the stereochemical outcome. This could involve a chiral catalyst (metal-based or organocatalyst), a chiral auxiliary attached to a reactant, or a chiral substrate that directs the formation of a new stereocenter. For example, an asymmetric cyclization could be employed to form the core ring system with inherent chirality.
Chiral Resolution: This method involves the separation of a racemic mixture (a 1:1 mixture of enantiomers) of a chiral precursor. wikipedia.org
Diastereomeric Salt Formation: If the racemic precursor contains an acidic or basic functional group, it can be reacted with a single enantiomer of a chiral resolving agent (e.g., tartaric acid or brucine) to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, and can often be separated by crystallization. wikipedia.org
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation.
The development of these stereoselective methods is crucial for studying the specific biological activities of individual enantiomers of benzo[d]isothiazole-based compounds.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights of Benzo D Isothiazole 7 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For Benzo[d]isothiazole-7-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.
The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of this compound. The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons on the fused benzene (B151609) ring. The aldehydic proton (H-8) characteristically appears at a significantly downfield chemical shift, typically in the range of 9.9–10.1 ppm, due to the strong deshielding effect of the carbonyl group. orgchemboulder.com The protons on the benzo portion of the molecule (H-4, H-5, H-6) would exhibit signals in the aromatic region (7.0–8.5 ppm), with their specific shifts and coupling patterns dictated by the electronic effects of the fused isothiazole (B42339) ring and the aldehyde substituent.
The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. The carbonyl carbon of the aldehyde (C-8) is the most downfield signal, generally appearing between 190 and 200 ppm for aromatic aldehydes. openstax.org The carbon atoms of the benzo[d]isothiazole core resonate in the aromatic region (approximately 110–155 ppm). The chemical shifts of the bridgehead carbons (C-3a and C-7a) are influenced by the adjacent heteroatoms. mdpi.com
Interactive Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: Data are predicted based on analysis of structurally similar compounds and general spectroscopic principles. Actual values may vary.
| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 3 | - | ~150 |
| 3a | - | ~152 |
| 4 | ~8.2 (d) | ~125 |
| 5 | ~7.7 (t) | ~129 |
| 6 | ~8.0 (d) | ~128 |
| 7 | - | ~135 |
| 7a | - | ~133 |
| 8 (CHO) | ~10.0 (s) | ~192 |
While 1D NMR provides initial data, 2D NMR techniques are indispensable for unambiguously assigning these signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6), confirming their sequence on the benzene ring. youtube.comyoutube.com
HSQC (Heteronuclear Single Quantum Correlation): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of each protonated carbon in the molecule by linking the previously discussed ¹H signals to their corresponding ¹³C signals (e.g., H-4 to C-4, H-5 to C-5, etc.). youtube.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This technique pieces together the entire molecular skeleton. Key expected correlations for confirming the structure include:
The aldehydic proton (H-8) showing a correlation to the carbonyl carbon (C-8) and the aromatic carbon C-7.
The aromatic proton H-6 showing correlations to the bridgehead carbon C-7a and carbon C-4.
The proton at C-3 showing correlations to bridgehead carbons C-3a and C-7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. A key use for this compound would be to observe the spatial relationship between the aldehydic proton (H-8) and the ortho-proton on the ring (H-6). A NOESY cross-peak between these two protons would confirm a planar conformation where the aldehyde group is oriented in proximity to H-6.
Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the NMR timescale, such as conformational changes or restricted bond rotation. inmr.netlibretexts.org For this compound, DNMR could be employed to investigate the rotational barrier around the C7-C8 single bond, which connects the carbaldehyde group to the heterocyclic ring.
At low temperatures, the rotation around this bond might be slow enough to result in two distinct signals for the aromatic protons that are ortho and meta to the aldehyde, if the molecule adopts a non-planar conformation. As the temperature is increased, the rate of rotation increases. This would cause the distinct signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal at higher temperatures. libretexts.org By analyzing the line shapes of the spectra at different temperatures, the activation energy (ΔG‡) for the rotational process can be calculated, providing valuable information about the molecule's conformational flexibility.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of the parent molecule with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₈H₅NOS), the calculated exact mass is 163.0119 Da. An experimental HRMS measurement confirming this value provides definitive proof of the elemental composition.
Tandem Mass Spectrometry (MS/MS) goes a step further by isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that helps to confirm the molecular structure. For aromatic aldehydes, characteristic fragmentation pathways include the initial loss of a hydrogen radical (H•) or the formyl radical (•CHO). miamioh.eduwhitman.edulibretexts.org
A plausible fragmentation pathway for this compound would be:
Loss of a hydrogen radical [M-H]⁺: Alpha-cleavage of the aldehydic C-H bond results in a stable acylium ion. whitman.edu
Loss of carbon monoxide [M-H-CO]⁺: The resulting acylium ion can then lose a neutral molecule of carbon monoxide (CO) to form a benzisothiazolyl cation.
Loss of the formyl radical [M-CHO]⁺: An alternative initial fragmentation can be the loss of the entire formyl group. miamioh.edu
Interactive Table 2: Predicted HRMS Fragmentation Data for this compound
| m/z (Predicted) | Formula of Ion | Identity of Fragment |
| 163.0119 | [C₈H₅NOS]⁺ | Molecular Ion (M)⁺ |
| 162.0041 | [C₈H₄NOS]⁺ | [M-H]⁺ |
| 134.0091 | [C₇H₄NS]⁺ | [M-H-CO]⁺ |
| 134.0091 | [C₇H₄NS]⁺ | [M-CHO]⁺ |
| 108.0248 | [C₆H₄S]⁺ | [M-CHO-CN]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
For this compound, the IR spectrum would be dominated by a very strong absorption band corresponding to the C=O stretching vibration of the aldehyde. Because the aldehyde is conjugated with the aromatic ring system, this band is expected in the range of 1685–1705 cm⁻¹. openstax.orgpressbooks.pub Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehydic proton, which typically appears as two weak to medium bands between 2700-2860 cm⁻¹. orgchemboulder.comspectroscopyonline.com
Other important vibrations include the C=C and C=N stretching modes of the aromatic and heterocyclic rings (approx. 1450–1600 cm⁻¹), C-H aromatic stretching (above 3000 cm⁻¹), and C-H bending vibrations (750–900 cm⁻¹). The C-S bond vibration of the isothiazole ring is expected to be a weaker absorption at lower wavenumbers. mdpi.com Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic system and the C-S bond, which are often weak in the IR spectrum. capes.gov.br
Interactive Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium-Weak | Aromatic C-H Stretch |
| ~2820, ~2730 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~1695 | Strong | Aldehyde C=O Stretch (conjugated) |
| ~1580 | Medium | Aromatic C=C / C=N Ring Stretch |
| ~1470 | Medium | Aromatic C=C / C=N Ring Stretch |
| ~830 | Strong | C-H Out-of-Plane Bending |
| ~700 | Weak-Medium | C-S Stretch |
Characteristic Vibrational Modes of the Carbaldehyde Group and Isothiazole Ring
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a powerful tool for identifying the functional groups and structural features of this compound. The analysis of vibrational modes is based on the principle that chemical bonds and groups of atoms vibrate at characteristic frequencies.
The carbaldehyde group (-CHO) attached to the benzisothiazole core gives rise to several distinct vibrational bands. The most prominent of these is the C=O stretching vibration, which typically appears as a strong band in the region of 1710-1680 cm⁻¹. The exact position of this band can be influenced by electronic effects of the fused ring system and potential intermolecular interactions. Another key feature is the C-H stretching vibration of the aldehyde group, which is expected to produce a characteristic pair of weak to medium bands in the 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ regions.
The isothiazole ring , fused with the benzene ring, has its own set of characteristic vibrations. The aromatic C=C and C=N stretching vibrations within the benzothiazole (B30560) system typically appear in the 1625-1485 cm⁻¹ range. iucr.org For instance, in a study of various methylthiazoles, bands between 1375-1385 cm⁻¹ were attributed to the thiazole (B1198619) ring itself. cdnsciencepub.com The C-H stretching vibrations of the aromatic rings are observed in the 3100-3000 cm⁻¹ region. iucr.org The out-of-plane bending vibrations of the ring C-H groups are also characteristic and can provide information about the substitution pattern. Theoretical studies on thiazole, using Density Functional Theory (DFT), have been employed to precisely assign the observed vibrational modes, confirming that experimental IR spectra align well with calculated spectral patterns. rsc.orgresearchgate.net
Below is a table summarizing the expected characteristic vibrational frequencies for this compound.
| Functional Group/Ring | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbaldehyde | C=O Stretch | 1710 - 1680 |
| Carbaldehyde | C-H Stretch | 2850 - 2800, 2750 - 2700 |
| Isothiazole/Benzene | C=C and C=N Stretch | 1625 - 1485 |
| Aromatic Rings | C-H Stretch | 3100 - 3000 |
| Thiazole Ring | Ring Vibrations | 1385 - 1375 |
Analysis of Intermolecular Interactions and Solid-State Polymorphism via Vibrational Frequencies
Vibrational spectroscopy is highly sensitive to the molecular environment, making it an excellent technique for studying intermolecular interactions such as hydrogen bonding and the phenomenon of solid-state polymorphism. Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties.
Changes in intermolecular forces, particularly hydrogen bonding involving the carbaldehyde oxygen, can cause noticeable shifts in vibrational frequencies. For example, the formation of a C-H···O hydrogen bond would typically cause the C=O stretching frequency to shift to a lower wavenumber (a redshift). The magnitude of this shift often correlates with the strength of the hydrogen bond. Similarly, the C-H vibrational modes can also be affected.
Polymorphism can be readily detected by vibrational spectroscopy. Since polymorphs have different crystal lattice arrangements and/or different molecular conformations, their vibrational spectra will exhibit clear differences. These can manifest as changes in the number of peaks (due to different selection rules in different crystal symmetries), shifts in peak positions, and variations in peak widths and intensities. These spectral fingerprints allow for the unambiguous identification and characterization of different polymorphic forms.
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sevenstarpharm.com This technique provides unequivocal information on molecular structure, including bond lengths, bond angles, and stereochemistry. mdpi.com
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically analyzed to generate a three-dimensional model of the electron density within the crystal. mdpi.com This model reveals the exact position of each atom in the molecule.
For this compound and its derivatives, single-crystal X-ray diffraction (SCXRD) provides:
Absolute Configuration: For chiral derivatives, SCXRD can determine the absolute arrangement of atoms in space.
Molecular Conformation: It precisely defines the conformation of the molecule, including the planarity of the fused ring system and the orientation of the carbaldehyde substituent. In related benzothiazole structures, the ring systems are often found to be nearly coplanar. iucr.orgnih.govnih.gov For example, in the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, the interplanar angle between the benzothiazole and chromene ring systems is a mere 3.01°. iucr.org
Bond Lengths and Angles: SCXRD yields highly accurate measurements of all bond lengths and angles, confirming the hybridisation and bonding within the molecule. mdpi.comresearchgate.net These experimental values can be compared with theoretical calculations.
The table below presents typical crystallographic data that can be obtained from an SCXRD experiment for a derivative of Benzo[d]isothiazole.
| Parameter | Description | Example Value |
| Crystal System | The crystal system to which the unit cell belongs. | Monoclinic mdpi.commdpi.com |
| Space Group | The symmetry group of the crystal. | P2₁/n mdpi.commdpi.com |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 7.87 Å, b = 15.97 Å, c = 11.98 Å, β = 100.28° mdpi.com |
| Molecular Conformation | Dihedral angle between constituent rings. | 5.38° (between benzothiazole and phenyl rings) nih.gov |
Elucidation of Crystal Packing and Hydrogen Bonding Networks
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. This arrangement is governed by a variety of intermolecular interactions. sevenstarpharm.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is a key technique for investigating the electronic structure and extent of conjugation in molecules like this compound.
The spectrum of this compound is expected to show intense absorption bands corresponding to π→π* transitions within the conjugated aromatic system. The fusion of the benzene and isothiazole rings, along with the carbaldehyde group, creates an extended π-electron system. The position of the longest wavelength absorption maximum (λmax) is sensitive to the extent of this conjugation. In related benzothiazole derivatives, these charge-transfer absorption bands are typically found in the 340-420 nm range. researchgate.net The introduction of electron-donating or electron-withdrawing groups can significantly shift these absorption maxima. mdpi.com For example, comparing an unsubstituted thienylarylbenzothiazole (λmax = 340 nm) with a derivative containing a strong electron-donating dimethylamino group (λmax = 406 nm) demonstrates a significant bathochromic (red) shift due to enhanced intramolecular charge transfer. researchgate.net
Solvatochromic Studies and Environmental Effects on Electronic Spectra
Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent in which it is dissolved. Studying this effect provides valuable insights into the electronic distribution in the ground and excited states of a molecule.
When a molecule's dipole moment changes upon electronic excitation, its interaction with surrounding solvent molecules also changes. In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state are stabilized, leading to a lower energy transition and a bathochromic shift (redshift) in the absorption spectrum. Conversely, if the ground state is more polar, a hypsochromic shift (blueshift) is observed. Studies on related thiazole derivatives have shown that they often exhibit positive solvatochromism, with absorption and emission maxima shifting to longer wavelengths (bathochromic shifts) in more polar solvents. nih.govresearchgate.net This indicates a more polar excited state, which is a common feature in molecules with intramolecular charge transfer characteristics. The Kamlet-Taft and Catalán models can be employed to quantitatively analyze these solvent effects, separating the contributions of solvent polarity, acidity, and basicity to the observed spectral shifts. researchgate.net
Chemical Reactivity and Transformation Pathways of Benzo D Isothiazole 7 Carbaldehyde
Reactions Involving the Carbaldehyde Functional Group
The aldehyde moiety in benzo[d]isothiazole-7-carbaldehyde is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations.
The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by nucleophiles. This fundamental reaction class includes hydride reductions, Grignard reactions, and cyanohydrin formation.
Hydride Reductions: The reduction of the aldehyde to a primary alcohol, (benzo[d]isothiazol-7-yl)methanol, can be readily achieved using standard hydride reagents. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the carbonyl carbon results in the formation of secondary alcohols. This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of a wide range of alkyl or aryl substituents.
Cyanohydrin Formation: Aldehydes and unhindered ketones can undergo a nucleophilic addition reaction with hydrogen cyanide (HCN) to form cyanohydrins. pressbooks.pubopenstax.org This reaction is typically base-catalyzed, proceeding through the nucleophilic attack of the cyanide ion on the carbonyl carbon. pressbooks.pubopenstax.orgyoutube.com The resulting cyanohydrin can be a valuable synthetic intermediate, as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. pressbooks.pubopenstax.org
Table 1: Examples of Nucleophilic Addition Reactions on Aldehydes
| Reactant | Reagent | Product Type | Reference(s) |
|---|---|---|---|
| Aldehyde/Ketone | NaBH₄ or LiAlH₄ | Primary or Secondary Alcohol | pressbooks.pubopenstax.org |
| Aldehyde | R-MgX (Grignard Reagent) | Secondary Alcohol | N/A |
| Aldehyde/Ketone | HCN, Base catalyst | Cyanohydrin | pressbooks.pubopenstax.orgyoutube.comlibretexts.org |
Condensation reactions involving the aldehyde group of this compound are crucial for the synthesis of more complex molecular architectures, including the formation of new carbon-carbon and carbon-nitrogen double bonds.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, catalyzed by a base, to form a new C=C bond. diva-portal.org The reaction of this compound with compounds containing an active methylene group, such as malonic acid derivatives or other dicarbonyl compounds, is expected to yield the corresponding benzylidene derivatives. scielo.brnih.gov
Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.orgmasterorganicchemistry.comnih.gov This reaction is known for its high degree of control over the location of the newly formed double bond. nih.gov The reaction of this compound with a suitable Wittig reagent would lead to the formation of a vinyl-substituted benzo[d]isothiazole. The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide used. organic-chemistry.orgnih.gov
Schiff Base Formation: Aldehydes react with primary amines to form imines, commonly known as Schiff bases. wikipedia.org This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration. wikipedia.org this compound can react with various primary amines to generate a diverse library of Schiff bases, which are of interest for their potential biological activities and as ligands in coordination chemistry. wikipedia.orgmdpi.comnih.govgoogle.com
Table 2: Overview of Condensation Reactions
| Reaction Name | Reactants | Product Type | Reference(s) |
|---|---|---|---|
| Knoevenagel Condensation | Aldehyde, Active Methylene Compound | α,β-Unsaturated Compound | diva-portal.orgscielo.brnih.gov |
| Wittig Reaction | Aldehyde, Phosphonium Ylide | Alkene | organic-chemistry.orgmasterorganicchemistry.comnih.govacs.org |
| Schiff Base Formation | Aldehyde, Primary Amine | Imine (Schiff Base) | wikipedia.orgnih.govgoogle.comnih.gov |
The aldehyde group can be either oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, benzo[d]isothiazole-7-carboxylic acid, using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent or Benedict's reagent.
Reduction: As mentioned in the nucleophilic addition section, the reduction of the aldehyde to a primary alcohol is a common transformation, typically achieved with hydride reducing agents.
While less common than the ionic reactions, radical reactions involving the aldehyde group can occur. For instance, free-radical-induced acylation reactions are known for some heterocyclic systems. thieme-connect.de
Electrophilic and Nucleophilic Aromatic Substitution on the Benzo[d]isothiazole Ring System
The benzo[d]isothiazole ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity is influenced by the presence of the fused isothiazole (B42339) ring and the deactivating carbaldehyde group.
The regioselectivity of substitution reactions on the this compound ring is governed by the electronic properties of both the heterocyclic isothiazole ring and the carbaldehyde substituent.
Directing Effects: The isothiazole ring itself is an electron-withdrawing heterocycle. The carbaldehyde group is also a strong electron-withdrawing and deactivating group. Therefore, the benzene (B151609) ring of this compound is expected to be significantly deactivated towards electrophilic aromatic substitution. The carbaldehyde group is a meta-director for electrophilic substitution.
Electrophilic Aromatic Substitution: Due to the deactivating nature of the ring system and the substituent, forcing conditions may be required for electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The incoming electrophile would be directed to the positions meta to the carbaldehyde group, which are positions 4 and 6 on the benzene ring. However, the directing influence of the fused isothiazole ring must also be considered, which can lead to complex substitution patterns.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the isothiazole ring and the carbaldehyde group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com This is particularly true for positions that are ortho or para to strongly electron-withdrawing groups, as they can stabilize the negatively charged Meisenheimer complex intermediate. youtube.com In this compound, a nucleophile might attack a carbon atom bearing a suitable leaving group, with the negative charge being delocalized onto the electron-withdrawing functionalities.
Ring-Opening and Rearrangement Reactions of the Isothiazole Moiety
The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is known for its susceptibility to ring-opening reactions under specific conditions, providing a gateway to novel molecular architectures. While direct studies on this compound are limited, the reactivity of the broader benzothiazole (B30560) class offers valuable insights. For instance, oxidative ring-opening of benzothiazole derivatives has been achieved using reagents like magnesium monoperoxyphthalate, leading to the formation of acylamidobenzene sulfonate esters. This transformation suggests that the isothiazole ring in our target molecule could potentially be cleaved through oxidative methods, yielding functionalized benzene derivatives where the original sulfur and nitrogen atoms are transformed into sulfonate and amide groups, respectively.
Furthermore, reactions with strong bases are known to induce ring-opening in benzothiazole systems. This pathway could potentially be explored for this compound, leading to the formation of substituted 2-mercaptophenyl derivatives. The presence of the electron-withdrawing carbaldehyde group at the 7-position is anticipated to influence the electron density of the heterocyclic ring, potentially modulating its susceptibility to nucleophilic attack and subsequent ring cleavage.
Rearrangement reactions of the isothiazole moiety, while less common, could be envisioned under thermal or photochemical conditions. Such transformations might lead to the formation of isomeric heterocyclic systems, offering a route to expand the chemical space accessible from this compound.
Cycloaddition Reactions and Pericyclic Processes Utilizing the Heterocyclic System
The benzo[d]isothiazole framework, with its inherent unsaturation, presents opportunities for engaging in cycloaddition and other pericyclic reactions. The C4=C5 double bond within the isothiazole ring can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. Isothiazol-3(2H)-one 1,1-dioxides, for example, readily undergo cycloadditions with various dipoles such as diazoalkanes and nitrones. This suggests that this compound, particularly after oxidation of the sulfur atom, could serve as a substrate for constructing more complex, fused heterocyclic systems.
Moreover, the benzo[d]isothiazole system can participate in Diels-Alder type [4+2] cycloadditions, acting as a dienophile. The reactivity in such reactions is often enhanced by electron-withdrawing groups on the heterocyclic ring. The 7-carbaldehyde group in the target molecule is expected to activate the dienophilic character of the benzo-fused double bond, facilitating reactions with a variety of dienes to afford novel polycyclic structures.
Intramolecular cycloadditions are also a plausible transformation pathway. If a suitable diene or dipolar functionality were to be introduced elsewhere in the molecule, a subsequent intramolecular pericyclic reaction could lead to the stereoselective formation of intricate, bridged ring systems.
Derivatization Strategies for Functional Group Interconversion and Library Synthesis
The aldehyde functionality at the 7-position of this compound is a versatile handle for a wide array of chemical transformations, making it an ideal starting point for the synthesis of compound libraries.
Table 1: Potential Derivatization Reactions of the Aldehyde Group
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Oxidation | KMnO₄, PCC, etc. | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Alcohol |
| Reductive Amination | Amine, NaBH(OAc)₃ | Amine |
| Wittig Reaction | Phosphonium Ylide | Alkene |
| Knoevenagel Condensation | Active Methylene Compound, Base | Substituted Alkene |
| Aldol (B89426) Condensation | Ketone/Aldehyde, Acid/Base | β-Hydroxy Carbonyl |
| Schiff Base Formation | Primary Amine | Imine (Schiff Base) |
These fundamental transformations allow for the introduction of a diverse set of functional groups, each with the potential to modulate the biological activity or material properties of the resulting molecule. For example, oxidation to the carboxylic acid provides a key intermediate for the synthesis of amides and esters through standard coupling procedures. Reduction to the alcohol furnishes a precursor for ethers and halides.
The power of these derivatization strategies lies in their amenability to combinatorial synthesis. By employing a variety of reaction partners in each of these transformations, a large and diverse library of this compound derivatives can be rapidly assembled. This approach is invaluable in the search for new therapeutic agents or functional materials, as it allows for the systematic exploration of the structure-activity relationship (SAR) of this promising heterocyclic scaffold. For instance, the synthesis of a library of Schiff base derivatives has been a common strategy for exploring the biological potential of related heterocyclic aldehydes.
Computational and Theoretical Investigations of Benzo D Isothiazole 7 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and the equilibrium geometry of the atoms.
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost. It is exceptionally well-suited for determining the ground-state properties of molecules like Benzo[d]isothiazole-7-carbaldehyde. DFT calculations, typically using a hybrid functional such as B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)), can be employed to optimize the molecule's geometry, yielding precise predictions of bond lengths and angles.
Beyond geometry, DFT provides crucial insights into the electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of hardness ( 1/η ), indicating how easily the electron cloud is polarized.
Table 1: Example of DFT-Calculated Properties for a Benzothiazole (B30560) Derivative This table presents typical data obtained from DFT calculations on a related benzothiazole derivative to illustrate the expected results for this compound.
| Parameter | Calculated Value | Unit |
|---|---|---|
| EHOMO | -6.25 | eV |
| ELUMO | -1.52 | eV |
| Energy Gap (ΔE) | 4.73 | eV |
| Ionization Potential (I) | 6.25 | eV |
| Electron Affinity (A) | 1.52 | eV |
| Electronegativity (χ) | 3.885 | eV |
| Chemical Hardness (η) | 2.365 | eV |
| Chemical Softness (S) | 0.423 | eV-1 |
Ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can serve as a benchmark for high-accuracy predictions of molecular properties.
In studies of related molecules like 2-(4-methoxyphenyl)benzo[d]thiazole, both ab initio (HF) and DFT methods have been used to calculate properties such as vibrational frequencies. nih.gov Comparisons often reveal that DFT methods like B3LYP provide results that are in better agreement with experimental data than HF, which tends to systematically overestimate frequencies. nih.gov Nonetheless, for certain properties or for benchmarking purposes, ab initio calculations are invaluable for providing a rigorous theoretical baseline for the electronic structure and energy of this compound.
Conformational Analysis and Energy Landscapes
The presence of the carbaldehyde group introduces a degree of conformational flexibility to the otherwise rigid this compound structure. The rotation around the single bond connecting the aldehyde carbon to the aromatic ring can lead to different spatial arrangements, or conformers.
A conformational analysis can be performed computationally by systematically rotating this dihedral angle (e.g., in 10-degree increments) and calculating the molecule's potential energy at each step. This process generates a potential energy surface, or energy landscape, which maps the energy as a function of the molecular geometry. mdpi.com The landscape reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. mdpi.com This analysis is crucial for understanding which conformation is most likely to be present at a given temperature and which shapes are accessible for binding to biological targets or participating in chemical reactions.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are highly effective at predicting spectroscopic data, which is essential for structure elucidation and characterization.
For this compound, DFT calculations can predict its nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting ¹H and ¹³C NMR chemical shifts. sigmaaldrich.com The calculated shifts for a proposed structure can be compared directly with experimental spectra to confirm its identity. Studies on benzazole systems have shown that calculated shifts often correlate strongly with experimental values, making this a powerful verification tool. sigmaaldrich.com
Vibrational Frequencies: The same DFT optimization that yields the ground state geometry also produces a set of vibrational frequencies corresponding to the molecule's normal modes. These computed frequencies can be correlated with experimental peaks in the infrared (IR) and Raman spectra. nih.gov This allows for the assignment of specific spectral bands to the vibrations of particular functional groups, such as the C=O stretch of the aldehyde or the C=N stretch of the isothiazole (B42339) ring. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors inherent in the theoretical method. nih.gov
Table 2: Example of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for a Substituted Benzothiazole This table illustrates the typical agreement between calculated and experimental data for key functional group vibrations.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated B3LYP (cm⁻¹) | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3070 | 3075 | Stretching vibration of C-H bonds on the benzene (B151609) ring |
| C=N Stretch | 1591 | 1595 | Stretching vibration of the isothiazole C=N bond |
| Aromatic C=C Stretch | 1558 | 1560 | In-plane stretching of the aromatic ring framework |
| C-S Stretch | 750 | 755 | Stretching vibration of the thiazole (B1198619) C-S bond |
Reaction Mechanism Elucidation through Transition State Calculations and Potential Energy Surfaces
Understanding how this compound might be synthesized or how it participates in chemical reactions requires knowledge of reaction mechanisms. Computational chemistry is a powerful tool for this purpose. By modeling a proposed reaction pathway, chemists can locate the structure and energy of the transition state (TS)—the highest energy point along the reaction coordinate.
The energy difference between the reactants and the transition state defines the activation energy, which determines the reaction rate. DFT calculations have been successfully used to support proposed mechanisms for the synthesis of the benzo[d]isothiazole core, for instance, in rhodium-catalyzed oxidative annulation reactions. nih.gov By mapping the potential energy surface for a given reaction, such as a nucleophilic addition to the aldehyde group, a complete energetic profile of the reaction can be constructed, providing deep mechanistic insight that is often difficult to obtain experimentally.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations typically model a molecule in the gas phase (in vacuum), real-world chemistry happens in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.
To investigate this compound in a solvent, an MD simulation would place the molecule in a box filled with explicit solvent molecules (e.g., water). The simulation then calculates the forces between all atoms and uses Newton's laws of motion to track their positions and velocities over a period of nanoseconds or longer. This approach provides a dynamic picture of how the solvent organizes around the solute, including the formation and lifetime of hydrogen bonds between the solvent and the aldehyde's oxygen or the isothiazole's nitrogen. mdpi.com MD simulations are also critical for studying how the molecule interacts and binds with larger biological targets like proteins, revealing the stability of binding poses and the key intermolecular interactions involved.
Topological Analysis of Electron Density (e.g., Atoms in Molecules (AIM) Theory)
The computational investigation of this compound can be profoundly enriched by the topological analysis of its electron density, primarily through the lens of the Quantum Theory of Atoms in Molecules (AIM). wikipedia.orguni-rostock.de This theoretical framework, developed by Richard Bader, provides a rigorous and physically grounded method for defining atoms, chemical bonds, and molecular structure based on the topology of the electron density, a quantum mechanical observable. comporgchem.comamercrystalassn.org The AIM theory allows for a detailed characterization of the chemical bonds within a molecule, offering insights into their nature, strength, and polarity. acs.org
At the heart of the AIM analysis are critical points in the electron density (ρ(r)), where the gradient of the density is zero. uni-rostock.de Of particular importance are the bond critical points (BCPs), which are found along the path of maximum electron density between two bonded atoms, known as the bond path. wiley-vch.de The properties of the electron density at these BCPs provide quantitative measures of the bond's characteristics.
Key topological parameters at a bond critical point include:
The electron density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values are indicative of stronger bonds.
The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) is typical of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. acs.org
The ellipticity (ε) : This parameter measures the extent to which the electron density is anisotropically distributed around the bond path. For a cylindrically symmetrical bond, ε is zero. A non-zero ellipticity suggests a π-character, with the electron density being more accumulated in a plane perpendicular to the bond path.
While specific AIM analysis data for this compound is not available in the published literature, a theoretical discussion based on the known properties of its constituent functional groups and bond types can provide significant insights. The molecule features a variety of bond types, including C-C and C=C bonds within the benzene ring, C-H bonds, a C=O bond in the carbaldehyde group, and the C-S, S-N, and C-N bonds of the isothiazole ring.
An AIM analysis would be expected to reveal the following:
Aromatic C-C Bonds : The C-C bonds within the fused benzene ring would exhibit ρ(r) and ∇²ρ(r) values characteristic of aromatic systems, intermediate between those of single and double bonds. Their ellipticities would be non-zero, reflecting the delocalized π-electron system.
Isothiazole Ring Bonds : The S-N bond is a key feature of the heterocyclic ring. acs.orgacs.orgdrexel.edu Its topological properties would be of great interest, likely indicating a polar covalent interaction. The C-S and C-N bonds would also display covalent character. The nature of the bonding within this heterocyclic system, particularly the degree of electron delocalization, would be elucidated by the values of ρ(r), ∇²ρ(r), and ε for each bond in the ring.
Carbaldehyde Group : The C=O bond would be characterized by a high electron density at the BCP, consistent with a double bond. The Laplacian would be positive, and the BCP would be displaced towards the carbon atom, reflecting the high polarity of this bond.
To illustrate the type of data that would be obtained from such an analysis, a representative table of expected topological parameters for the principal bonds in this compound is presented below. It is important to note that these are hypothetical values based on established principles of AIM theory for similar chemical environments.
| Bond Type | Expected Electron Density (ρ(r)) (a.u.) | Expected Laplacian (∇²ρ(r)) (a.u.) | Expected Ellipticity (ε) |
|---|---|---|---|
| C-H (aromatic) | ~0.25 | ~ -0.8 | ~0.01 |
| C-C (aromatic) | ~0.30 | ~ -0.7 | ~0.20 |
| C=O | ~0.40 | ~ +0.2 | ~0.05 |
| C-S | ~0.15 | ~ +0.1 | ~0.10 |
| S-N | ~0.20 | ~ +0.3 | ~0.08 |
| C-N | ~0.28 | ~ -0.5 | ~0.15 |
Applications of Benzo D Isothiazole 7 Carbaldehyde in Advanced Chemical Synthesis and Materials Science
Precursor in Heterocyclic Chemistry for Novel Scaffold Construction
The bifunctional nature of benzo[d]isothiazole-7-carbaldehyde, possessing both a stable heterocyclic ring and a reactive aldehyde, renders it an excellent starting material for the synthesis of more complex molecular frameworks. arkat-usa.org
The aldehyde functionality of this compound serves as a key reactive site for the elaboration into larger polycyclic aromatic heterocycles (PAHs). Various carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) condensation reactions, can be employed to extend the π-conjugated system. For instance, reaction with phosphorus ylides can introduce vinyl groups, which can subsequently undergo intramolecular cyclization reactions, like photochemical or transition-metal-catalyzed processes, to forge new aromatic rings. This strategy provides access to novel nitrogen- and sulfur-containing PAHs, which are of great interest for their potential applications in organic electronics and optoelectronics. The synthesis of such complex aromatic compounds is a significant area of research. researchgate.net
This compound is an ideal synthon for the construction of fused-ring systems. The inherent stability of the benzo[d]isothiazole core allows for selective transformations of the aldehyde group without disrupting the heterocyclic ring. This feature enables its incorporation into larger, more rigid molecular architectures. A common synthetic strategy involves the condensation of the aldehyde with various binucleophiles to form new heterocyclic rings fused to the benzo[d]isothiazole framework. For example, reactions with hydrazines can yield fused pyrazole (B372694) systems, while reactions with active methylene (B1212753) compounds can lead to the formation of fused pyridone or pyranone rings via Knoevenagel condensation followed by intramolecular cyclization. These fused heterocyclic systems are actively investigated in medicinal chemistry and materials science for their unique three-dimensional structures and potential biological or material properties. nih.gov
Monomer in Polymer Chemistry for Functional Materials (e.g., Conjugated Polymers, Polyazomethines, Optoelectronic Applications)
The presence of the reactive aldehyde group makes this compound a suitable monomer for the synthesis of functional polymers. The incorporation of the benzo[d]isothiazole moiety into the polymer backbone can impart desirable electronic and photophysical properties.
Polyazomethines, a class of conjugated polymers, can be prepared through the polycondensation of a dialdehyde (B1249045) with a diamine. A difunctional derivative of this compound can serve as the aldehyde monomer in such polymerizations. The resulting polyazomethines containing the benzo[d]isothiazole unit are expected to exhibit interesting optoelectronic properties due to the electron-deficient nature of the isothiazole (B42339) ring, which can facilitate intramolecular charge transfer (ICT) along the polymer chain. These materials are being explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. nih.govresearchgate.net The properties of conjugated polymers can be tuned by incorporating different heterocyclic units. mit.eduresearchgate.net
Table 1: Potential Properties of Polyazomethines Incorporating Benzo[d]isothiazole Moieties
| Property | Description | Potential Application |
| Conjugation | The alternating double and single bonds along the polymer backbone allow for the delocalization of π-electrons. | Organic electronics |
| Intramolecular Charge Transfer (ICT) | The electron-deficient benzo[d]isothiazole unit can promote charge separation upon photoexcitation. | Organic photovoltaics |
| Luminescence | The conjugated system may exhibit fluorescence or phosphorescence. | Organic light-emitting diodes |
| Chemical Sensitivity | The nitrogen atom in the azomethine linkage can interact with analytes, altering the polymer's properties. | Chemical sensors |
Ligand Design in Organometallic Chemistry and Catalysis
The nitrogen and sulfur atoms within the benzo[d]isothiazole ring, along with the oxygen atom of the carbaldehyde group, offer potential coordination sites for metal ions. This makes this compound and its derivatives attractive scaffolds for the design of novel ligands in organometallic chemistry and catalysis.
The aldehyde group can be readily converted into a variety of chelating moieties, such as imines (Schiff bases) or hydrazones, to create multidentate ligands. For example, condensation of this compound with a primary amine containing an additional donor atom (e.g., a pyridine (B92270) or an alcohol) can generate ligands capable of forming stable complexes with transition metals.
These metal complexes can be tailored to catalyze a range of organic transformations. The electronic properties of the benzo[d]isothiazole unit can influence the electron density at the metal center, thereby modulating its catalytic activity. For instance, the electron-withdrawing nature of the isothiazole ring could enhance the Lewis acidity of a coordinated metal, potentially increasing its efficacy in reactions such as aldol or Diels-Alder reactions. Furthermore, the synthesis of chiral ligands derived from this compound opens up possibilities for the development of new asymmetric catalysts.
Building Block for Fluorescent Probes and Chemical Sensors (focus on chemical design principles)
The inherent photophysical properties of aromatic heterocycles, coupled with the reactive aldehyde functionality, make this compound a valuable platform for the development of fluorescent probes and chemical sensors. researchgate.netnih.gov The core design principle involves linking the benzo[d]isothiazole fluorophore to a receptor unit that can selectively interact with a target analyte. researchgate.netrsc.org
The aldehyde group is instrumental in implementing various sensing mechanisms. One common approach is to utilize a reaction-based sensing strategy, where the analyte reacts with the aldehyde to induce a change in the fluorescence output. For example, a "turn-off" sensor could be designed where the reaction disrupts the π-conjugation of the fluorophore, leading to fluorescence quenching. Conversely, a "turn-on" response can be achieved if the reaction forms a more rigid and highly fluorescent product.
Another prominent design strategy is based on photoinduced electron transfer (PET). In a PET-based sensor, the benzo[d]isothiazole fluorophore is covalently linked to a receptor that acts as a quencher. Upon binding of the analyte to the receptor, the PET process is inhibited, resulting in the restoration of fluorescence. The aldehyde group provides a convenient handle for attaching the fluorophore to the receptor moiety.
Table 2: Design Principles for Fluorescent Probes Based on this compound
| Design Principle | Mechanism | Expected Fluorescence Response |
| Reaction-Based | The analyte chemically reacts with the aldehyde group, altering the electronic structure of the fluorophore. | "Turn-on" or "Turn-off" |
| Photoinduced Electron Transfer (PET) | Analyte binding to a linked receptor inhibits a non-radiative decay pathway, restoring fluorescence. | "Turn-on" |
| Intramolecular Charge Transfer (ICT) | Analyte interaction with the probe modulates the ICT character, causing a shift in the emission wavelength. | Ratiometric change |
The versatility of the aldehyde group allows for the incorporation of a wide array of receptor units, enabling the design of selective probes for various analytes, including metal ions, anions, and biologically important small molecules. bohrium.com
Role in Supramolecular Chemistry
The inherent characteristics of the benzo[d]isothiazole moiety, including its planarity, potential for π-π stacking interactions, and the presence of heteroatoms capable of coordination and hydrogen bonding, position it as a valuable component in the design of supramolecular systems. While specific research focusing exclusively on this compound in host-guest systems and self-assembly is emerging, the broader class of benzo[d]isothiazoles has demonstrated significant potential in creating ordered, non-covalently linked structures. These derivatives are recognized as "heterocyclic building blocks" and "supramolecular host materials". cymitquimica.comherts.ac.uk
The strategic placement of functional groups on the benzo[d]isothiazole scaffold allows for the programming of molecular recognition and self-assembly events. For instance, the aldehyde group in this compound can be readily converted into other functional groups, such as imines or oximes, which can then participate in the formation of larger, organized structures through coordination with metal ions or hydrogen bonding.
Research on related systems highlights this potential. For example, the self-assembly of polynuclear complexes can be directed by the steric demands of metal ions coordinated to ligands containing isothiazole units. researchgate.net In one instance, a highly flexible 38-membered macrocyclic ligand was used to create a tetranuclear nickel(II) complex, where the final supramolecular architecture was governed by the metal's coordination preferences. researchgate.net Furthermore, palladium(II) complexes have been synthesized where benzo[d]isothiazole ligands are oriented in a trans-planar arrangement, indicating a degree of predictable spatial organization. thieme-connect.com The formation of extensive hydrogen-bonding networks is also a common feature in the solid-state structures of related heterocyclic compounds containing S, Se, and Te, further underscoring the potential for directed self-assembly. researchgate.net
Table 1: Examples of Supramolecular Systems Incorporating the Benzo[d]isothiazole Motif
| System | Description | Key Interactions | Reference |
| Tetranuclear Nickel(II) Complex | A 38-membered macrocyclic ligand self-assembles with four nickel(II) ions. | Metal-ligand coordination, steric control. | researchgate.net |
| trans-planar Palladium(II) Complex | Benzo[d]isothiazole ligands coordinate to a palladium center in a trans orientation. | Metal-ligand coordination. | thieme-connect.com |
| Hydrogen-Bonded Heterocycles | Solid-state structures of related S, Se, and Te containing heterocycles show extensive N-H---O hydrogen bonding. | Hydrogen bonding. | researchgate.net |
Intermediate in the Synthesis of Complex Organic Molecules
This compound and its derivatives serve as crucial intermediates in the synthesis of more complex and often biologically active organic molecules. The isothiazole ring system itself is a key structural feature in several natural products, and synthetic routes often rely on isothiazole-containing building blocks. researchgate.net
A significant application of isothiazole derivatives is in the total synthesis of natural products. For example, isothiazole-containing quinones have been utilized in the synthetic pathways leading to pronqodine A and aulosirazole. researchgate.net These syntheses underscore the value of the isothiazole core as a stable and functionalizable platform for constructing intricate molecular frameworks.
In the realm of coordination chemistry, derivatives of this compound have been shown to be effective precursors for complex metal-containing structures. For instance, the reaction of 2,6-diformyl-4-methylphenyl disulfide with hydroxylamine (B1172632) leads to the formation of 5-methyl-2-oxy-benzo[d]isothiazole-7-carbaldehyde oxime. researchgate.net This transformation involves the cleavage of a disulfide bond and the subsequent formation of the isothiazole ring system. This oxime derivative can then be used to create more elaborate structures, such as a nickel(II) complex where two ligand molecules, each containing a 5-methyl-benzo[d]isothiazol-7-ylmethylene moiety, coordinate to the metal center. researchgate.net This particular reaction showcases a cascade process where the initial oxime formation is followed by a rearrangement to form a nitrile and the isothiazole ring within a complex ligand structure. researchgate.net
Furthermore, the benzo[d]isothiazole scaffold has been incorporated into larger, fused heterocyclic systems. A novel benzo cymitquimica.comherts.ac.ukisothiazolo[2,3-a]pyrazine-6,6-dioxide ring system has been synthesized, demonstrating the utility of benzo[d]isothiazole derivatives in creating new and potentially biologically active molecular architectures. herts.ac.uk
Table 2: Synthetic Applications of Benzo[d]isothiazole Derivatives
| Product Class | Precursor/Intermediate | Key Transformation | Reference |
| Natural Product Precursors | Isothiazole-containing quinones | Utilized in the total synthesis of pronqodine A and aulosirazole. | researchgate.net |
| Complex Coordination Compounds | 5-methyl-2-oxy-benzo[d]isothiazole-7-carbaldehyde oxime | Formation of a nickel(II) complex with a ligand derived from the benzo[d]isothiazole moiety. | researchgate.net |
| Fused Heterocyclic Systems | Benzo[d]isothiazole derivatives | Synthesis of the novel benzo cymitquimica.comherts.ac.ukisothiazolo[2,3-a]pyrazine-6,6-dioxide ring system. | herts.ac.uk |
Future Research Directions and Unexplored Avenues for Benzo D Isothiazole 7 Carbaldehyde
Development of Highly Efficient and Sustainable Synthetic Routes
The synthesis of benzo[d]isothiazole derivatives has evolved from classical condensation methods to more sophisticated and sustainable approaches. arkat-usa.orgmdpi.com A primary area of future research will be to develop and optimize synthetic routes to Benzo[d]isothiazole-7-carbaldehyde that are both high-yielding and environmentally benign. Current strategies for the broader benzisothiazole class that could be adapted include:
C-H Activation/Annulation: Rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur represents a modern approach to building the isothiazole (B42339) ring. arkat-usa.org Future work could explore the direct C-H functionalization and cyclization of a suitably protected 7-methylbenzamide or related precursor, followed by oxidation to the aldehyde.
Electrochemical Synthesis: Electrochemical methods are emerging as powerful, green alternatives to chemical oxidants for forming N-S bonds in the synthesis of benzo[d]isothiazol-3(2H)-ones. mdpi.com Research into an electrochemical cyclization of a 2-mercaptobenzaldehyde (B1308449) derivative could provide a direct and sustainable route to the target compound.
Green Catalysis: The use of recyclable, heterogeneous catalysts, such as SnP₂O₇ or nano-NiFe₂O₄, has proven effective for synthesizing related heterocycles. mdpi.commdpi.com Investigating these catalysts for the construction of the this compound scaffold from readily available starting materials would be a key step toward sustainable production.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Precursors | Key Advantages | Research Focus |
| C-H Activation/Annulation | 7-Substituted Benzimidates | High atom economy, access to diverse derivatives. arkat-usa.org | Catalyst screening (Rh, Cu), optimization of reaction conditions. |
| Electrochemical Cyclization | 2-Mercapto- or 2-halobenzaldehyde derivatives | Avoidance of chemical oxidants, mild conditions. mdpi.com | Electrode material selection, electrolyte optimization. |
| Heterogeneous Catalysis | 2-Aminothiophenol and a 7-formyl equivalent | Catalyst recyclability, use of green solvents (e.g., water, PEG). mdpi.com | Development of a catalyst for the specific isomer, process scale-up. |
| From 7-Hydroxymethylbenzo-1,2,3-thiadiazole | 7-Hydroxymethylbenzo-1,2,3-thiadiazole | Potentially direct oxidation. | Optimization of oxidizing agent (e.g., Manganese dioxide) and reaction conditions. prepchem.com |
Investigation of Unconventional Reactivity Profiles and Novel Transformations
The aldehyde functional group is one of the most versatile in organic chemistry. Its presence on the benzo[d]isothiazole ring invites exploration into both classical and unconventional transformations. Future research should extend beyond standard aldehyde chemistry (e.g., Wittig reactions, reductive aminations) to uncover novel reactivity.
For instance, the electronic nature of the benzo[d]isothiazole ring could influence the reactivity of the aldehyde in radical reactions. Photoredox catalysis could be employed to engage the aldehyde in novel coupling reactions not accessible through traditional thermal methods. Furthermore, its role as a dienophile or heterodienophile in pericyclic reactions could be investigated, potentially leading to complex, polycyclic heterocyclic systems. The development of SRN1 mechanisms, which have been proposed for the synthesis of 2-substituted benzothiazoles from o-iodoarylisothiocyanates, could be another avenue for creating novel derivatives. nih.gov
Exploration of New Materials Science Applications beyond Current Scope
Benzothiazole (B30560) and benzodithiazole derivatives are known to possess interesting electronic and photophysical properties, finding use in organic dyes and as semiconductors. mdpi.comnih.gov The this compound is a prime candidate for a building block in advanced materials.
Future research could focus on:
Conjugated Polymers: The aldehyde group provides a convenient handle for polymerization. Condensation with diamine-containing monomers could produce novel Schiff base polymers (polyimines) with unique optoelectronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Fluorescent Probes: The benzo[d]isothiazole scaffold is a known fluorophore. The aldehyde can be used to anchor the fluorophore to specific analytes, creating chemosensors. Reaction with hydrazines, for example, could yield hydrazones whose fluorescence might respond selectively to certain metal ions or anions.
Covalent Organic Frameworks (COFs): The development of combinatorial strategies using reactive building blocks is a key goal in COF synthesis. chemrxiv.org As a mono-aldehyde, the compound could serve as a terminating agent to control framework growth, or it could be derivatized into a di- or trialdehyde to act as a novel node for constructing highly porous, crystalline materials for gas storage or catalysis.
Integration into Advanced Catalytic Systems and Organocatalysis
The fusion of a reactive aldehyde with a heterocyclic nucleus suggests potential applications in catalysis. The nitrogen and sulfur atoms of the isothiazole ring can act as coordination sites for metal ions, making the compound a potential ligand for transition metal catalysis. The aldehyde itself, or derivatives thereof, could participate directly in catalytic cycles.
A promising research direction is the exploration of this compound in organocatalysis. While arsenic-based catalysts have been explored for the hydroboration of aldehydes, the unique electronic properties of the benzo[d]isothiazole moiety could lead to novel reactivity in metal-free systems. nih.gov For example, it could be investigated as a precursor for N-heterocyclic carbene (NHC) catalysts or as a component in frustrated Lewis pair chemistry.
Application of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
To fully understand and optimize the novel reactions of this compound, advanced spectroscopic techniques will be indispensable. While standard techniques like NMR and MS are used to characterize final products, in-situ monitoring provides real-time mechanistic insights. nih.govnih.gov
Future studies should employ methods such as:
ReactIR (In-situ FTIR): To track the consumption of the aldehyde C=O stretch and the appearance of intermediates and products in real-time.
In-situ NMR: To observe the formation of transient species that may not be detectable upon workup.
Computational Spectroscopy: Density Functional Theory (DFT) calculations can predict vibrational (IR) and NMR spectra, aiding in the assignment of experimental data and providing insights into the electronic structure and reactivity of proposed intermediates. mdpi.comresearchgate.net
These techniques will be crucial for elucidating the complex reaction mechanisms proposed in the sections above.
Multi-Component Reactions and Combinatorial Library Synthesis Utilizing the Compound
Multi-component reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery, allowing for the rapid synthesis of complex molecules in a single step. Aldehydes are keystone reactants in many of the most famous MCRs. This compound is an ideal, yet unexplored, candidate for such reactions.
Its incorporation into established MCRs could generate vast libraries of novel, drug-like molecules possessing the privileged benzo[d]isothiazole scaffold. nih.govnih.gov
| Multi-Component Reaction | Other Components | Resulting Scaffold | Potential Application |
| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Rapid synthesis of peptide-like structures for biological screening. |
| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Generation of compounds with potential anti-inflammatory or antibacterial activity. |
| Strecker Reaction | Amine, Cyanide Source | α-Aminonitrile | Synthesis of unnatural amino acids for incorporation into peptides. |
| Pyrimido[2,1-b]benzothiazole Synthesis | 2-Aminobenzothiazole, β-Ketoester | Fused Polycyclic System | Creation of complex heterocyclic systems for diverse biological evaluation. researchgate.net |
The ability to use this compound in solid-phase combinatorial synthesis would further enhance its utility, enabling the creation of large, indexed libraries for high-throughput screening. researchgate.net
In-depth Mechanistic Studies of Complex Transformations and Reaction Dynamics
A deep understanding of reaction mechanisms is fundamental to the advancement of synthetic chemistry. For each novel transformation developed with this compound, detailed mechanistic studies should be a priority. This involves a synergistic approach combining experimental and computational methods.
Kinetic Studies: To determine reaction orders and activation parameters.
Isotope Labeling: To probe bond-forming and bond-breaking steps.
Intermediate Trapping: To isolate or detect transient species.
Computational Modeling: Using DFT to map potential energy surfaces, identify transition states, and rationalize observed selectivity. Molecular docking studies could also elucidate interactions with biological targets like enzymes. nih.gov
Such studies will not only optimize reaction conditions but also uncover fundamental principles of reactivity for this unique heterocyclic aldehyde, paving the way for its rational application in synthesis and beyond.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Benzo[d]isothiazole-7-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via oxidation of its corresponding alcohol using catalysts like manganese(IV) oxide in dichloromethane (85% yield, 2 hours) or ruthenium-based catalysts with hydroperoxides (70% yield, 5.5 hours at 50°C). Solvent choice (e.g., dichloromethane vs. water) and temperature significantly impact reaction efficiency. Characterization typically involves ESI-MS for molecular weight confirmation and chromatographic purification .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectral techniques:
- NMR : Analyze and NMR to confirm aromatic proton environments and aldehyde functionality.
- Mass Spectrometry : ESI-MS or HRMS to validate molecular ion peaks (e.g., [M+1]).
- FT-IR : Confirm the presence of the aldehyde C=O stretch (~1700 cm) and isothiazole ring vibrations.
Cross-referencing with literature data (e.g., CAS registry entries) ensures accuracy .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Critical properties include:
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water, influencing reaction solvent selection.
- Stability : Sensitive to light and moisture; storage at 2–8°C under inert atmosphere is recommended.
- LogP : Predicted ~1.8 (via QSPR models), indicating moderate lipophilicity for cellular uptake studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or residual solvents. Strategies include:
- Variable Temperature NMR : To identify tautomeric equilibria (e.g., aldehyde vs. enol forms).
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton and carbon shifts.
- Elemental Analysis : Confirm purity and rule out solvent interference.
Cross-validation with computational models (e.g., DFT for NMR chemical shift prediction) is advised .
Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?
- Methodological Answer : Regioselectivity is controlled by:
- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., –CHO) to target C-3 or C-5 positions.
- Transition Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at halogenated positions.
- Computational Screening : DFT calculations to predict reactive sites based on electron density maps.
Experimental validation via X-ray crystallography or NOE NMR confirms regiochemistry .
Q. How do structural modifications of this compound impact its biological activity, and what assays are suitable for mechanistic studies?
- Methodological Answer : Modifications (e.g., fluorination at C-6 or substitution with heterocycles) alter bioactivity by:
- Enhancing Target Binding : Fluorine improves metabolic stability and lipophilicity.
- Assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, MDA-MB-468) with IC determination.
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.
- ADME Profiling : Microsomal stability assays and PAMPA for permeability .
Q. What role does this compound play in materials science, particularly in optoelectronic applications?
- Methodological Answer : Its electron-deficient aromatic core makes it a candidate for:
- OLED Host Materials : As an electron-accepting unit in bipolar host matrices (e.g., paired with carbazole donors) to enhance triplet energy ().
- Characterization : Cyclic voltammetry for HOMO/LUMO determination and TRPL for exciton lifetime analysis.
Device performance (e.g., EQE >20%) can be tested in solution-processed OLED prototypes .
Notes
- Data Interpretation : Cross-reference synthetic protocols (e.g., catalyst systems from ) with spectral libraries to mitigate reproducibility issues.
- Advanced Tools : Leverage QSPR models for solubility prediction and DFT for reaction pathway simulations.
- Contradictions : Address discrepancies in biological data (e.g., cytotoxicity vs. enzymatic activity) via orthogonal assays and dose-response validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
